![molecular formula C11H12N2 B1298999 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-60-2](/img/structure/B1298999.png)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a fused ring system containing both pyridine and indole moieties, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of Schiff bases. The process can be carried out using complex bases such as sodium amide (NaNH2) and potassium amide (KNH2) in the presence of alcoholates like sodium tert-butoxide (t-BuONa) or potassium tert-butoxide (t-BuOK). The reaction is conducted in inert, proton-free solvents such as benzene, cyclohexane, toluene, or tetrahydrofuran (THF) at temperatures ranging from 20°C to the boiling point of the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the incorporation of phase transfer catalysts and organometallic bases can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Functionalized indole derivatives with potential therapeutic applications.
Scientific Research Applications
Pharmaceutical Development
Key Role in Neurological Disorders
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems effectively. Research indicates that derivatives of this compound can modulate neurotransmitter activity, which is essential for developing treatments for conditions such as depression and anxiety .
Case Study: c-Met Inhibitors
A study focused on synthesizing novel derivatives of this compound demonstrated its potential as a c-Met inhibitor. The synthesized compounds showed promising inhibition of c-Met kinase activity, which is implicated in various cancers. This research highlights the compound's utility in cancer therapy development .
Biological Research
Mechanisms of Action
In biological research, this compound is utilized to explore the effects of indole derivatives on cellular processes. Studies have shown that these compounds can influence cell signaling pathways and metabolic processes. For example, investigations into the structure-activity relationship of this compound revealed its ability to enhance cellular functions by modulating ion channels involved in signaling pathways .
Drug Discovery
Lead Structure for Therapeutics
The compound is being explored as a lead structure in drug discovery efforts targeting various diseases. Its derivatives have been evaluated for their anticancer properties and potential as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. A notable study identified a specific derivative that effectively rescued gating defects associated with cystic fibrosis mutations .
Application Area | Details |
---|---|
Pharmaceuticals | Key intermediate for neurological disorder treatments; potential c-Met inhibitors. |
Biological Research | Investigates cellular processes and signaling mechanisms. |
Drug Discovery | Explored as lead structure for anticancer agents and CFTR potentiators. |
Material Science
Advanced Materials Development
In material science, this compound is used in creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhancing the durability and performance of these materials. Research has indicated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability .
Analytical Chemistry
Detection and Quantification
The compound is also significant in analytical chemistry applications. It aids in detecting and quantifying related compounds within complex mixtures. This capability is crucial for quality control in pharmaceutical manufacturing processes. Techniques such as chromatography have been employed to analyze samples containing this compound effectively .
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to and inhibits the activity of certain enzymes and receptors, such as c-Met, which is involved in cell proliferation and survival.
Pathways Involved: By inhibiting c-Met, the compound disrupts signaling pathways that promote cancer cell growth and survival, leading to reduced tumor proliferation and increased apoptosis.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds, such as:
Indole: A simpler structure with a single fused ring system, lacking the additional pyridine ring.
Quinoline: Contains a fused benzene and pyridine ring system but lacks the indole moiety.
Uniqueness
The unique combination of pyridine and indole rings in this compound contributes to its distinct chemical properties and enhanced biological activities, making it a valuable compound in medicinal chemistry .
Biological Activity
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cystic fibrosis (CF) treatment and neuroprotection. This article reviews the compound's biological activity based on recent studies and patents, highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused indole and pyridine ring system, which contributes to its pharmacological properties.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Recent research has identified this compound as a novel chemotype of potentiators for the CFTR protein. This protein is crucial for chloride ion transport across epithelial cells, and mutations in the CFTR gene lead to cystic fibrosis. The compound has been shown to rescue the gating defect associated with common CF mutations such as F508del and G551D.
Key Findings:
- In vitro studies demonstrated that specific derivatives of this compound significantly improved CFTR function in cell lines expressing mutant CFTR proteins.
- The most promising derivative exhibited good oral bioavailability and lung distribution in vivo .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the core structure of this compound can enhance its efficacy as a CFTR potentiator. For instance:
- Substitution patterns on the phenyl ring influence potency.
- The introduction of specific functional groups can improve binding affinity to the CFTR protein .
Neuroprotective Effects
In addition to its role in CF treatment, compounds based on the this compound framework have shown potential neuroprotective effects. Studies suggest that these compounds can:
- Promote neurite outgrowth.
- Improve mitochondrial function under stress conditions.
- Potentially serve as therapeutic agents for neurodegenerative diseases .
Study on Cystic Fibrosis Potentiators
A study focused on identifying effective potentiators for CFTR highlighted several derivatives of this compound. Notably:
- Compound γ-carboline was shown to significantly enhance CFTR activity in both F508del and G551D mutant models.
- The efficacy was assessed using various assays including short-circuit current measurements and TEER (transepithelial electrical resistance) techniques .
Compound | Mutation Type | Efficacy | Remarks |
---|---|---|---|
γ-carboline | F508del | High | Good oral bioavailability |
γ-carboline | G551D | Moderate | Effective in low micromolar range |
Neuroprotective Study
Another investigation into neuroprotective properties found that certain derivatives could mitigate neuronal damage in models of oxidative stress. Key outcomes included:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives?
- Answer: The compound and its derivatives are synthesized via Fischer indole synthesis using aryl hydrazines and 4-piperidones under acidic conditions . Alternative routes include one-pot reactions with cyclohexanones and 4-piperidones in PEG-400 at 110–120°C, which avoids catalysts or harsh reagents . A novel regioselective method utilizes 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂/KNH₂ in inert solvents (e.g., THF, dioxane), eliminating toxic arylhydrazine intermediates .
Q. How is the antiproliferative activity of this compound derivatives evaluated experimentally?
- Answer: Antiproliferative activity is assessed using the MTT assay against cancer cell lines (e.g., Hela, A549, HepG2, MCF-7). For example, sulfonyl-substituted derivatives (e.g., compound 4c) exhibit IC₅₀ values ranging from 9.42 to 15.06 μM, demonstrating enhanced activity compared to non-sulfonylated analogs . Dose-response curves and statistical validation (e.g., triplicate measurements) ensure reproducibility.
Q. What structural modifications enhance the biological activity of this scaffold?
- Answer: Introducing sulfonyl groups at position 5 improves antiproliferative activity by increasing electron density and binding affinity to targets like c-Met kinase . Alkyl or aralkyl substituents at the indole nitrogen (e.g., ethylsulfonyl groups) optimize metabolic stability and receptor binding in cannabinoid agonists . Substituent effects are validated via SAR studies and molecular docking .
Advanced Research Questions
Q. How can synthetic routes be optimized to reduce toxicity and improve scalability?
- Answer: Replacing traditional Fischer indole synthesis with NaNH₂/KNH₂-mediated cyclization avoids arylhydrazine intermediates, reducing toxicity . Solvent selection (e.g., PEG-400) and catalyst-free conditions enhance reaction efficiency and scalability . Process optimization includes column chromatography for purification and monitoring reaction progress via TLC/NMR .
Q. What computational approaches are used to design this compound-based inhibitors?
- Answer: Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like c-Met kinase, prioritizing substituents with favorable interactions (e.g., sulfonyl groups in compound 4c) . Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns, with RMSD and binding free energy (MM-PBSA) calculations validating predictions .
Q. How can conflicting bioactivity data across studies be resolved?
- Answer: Discrepancies in IC₅₀ values may arise from cell line heterogeneity (e.g., HepG2 vs. MCF-7 metabolic profiles) or assay conditions (e.g., serum concentration in MTT assays) . Cross-validation using orthogonal assays (e.g., apoptosis markers, clonogenic survival) and standardized protocols (e.g., CellTiter-Glo®) improves reliability . Meta-analyses of published data (e.g., J. Med. Chem. studies) contextualize outliers .
Q. What strategies are employed to optimize pharmacokinetic properties of derivatives targeting neurological receptors?
- Answer: For 5-HT₆ and H₁ receptor antagonists, lipophilicity is tuned via alkyl chain length (e.g., methyl vs. cyclopentyl groups) to balance blood-brain barrier penetration and peripheral activity . Metabolic stability is enhanced using ethylsulfonyl substituents, as shown in cannabinoid agonist 66, which exhibits improved hepatic microsomal stability (t₁/₂ > 60 min) .
Q. Methodological Tables
Table 1. Key Synthetic Routes for this compound Derivatives
Table 2. Bioactivity of Selected Derivatives
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROHCOBMVQVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352329 | |
Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-60-2 | |
Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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